molecular formula C23H17N3O5 B271273 N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide

N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide

カタログ番号 B271273
分子量: 415.4 g/mol
InChIキー: OBTVCUJRZYOICN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用機序

N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways that are critical for B-cell survival and proliferation. This leads to induction of apoptosis in B-cells and inhibition of tumor growth.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit BTK, with minimal off-target effects on other kinases. In preclinical models, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other anti-cancer agents. This compound has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

The advantages of using N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its ability to synergize with other anti-cancer agents. The limitations include the moderate yield of the synthesis and the need for further evaluation in clinical trials.

将来の方向性

For the development of N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide include the evaluation of its efficacy and safety in clinical trials, the investigation of its potential as a combination therapy with other anti-cancer agents, and the exploration of its mechanism of action in more detail. Additionally, the development of more efficient synthetic routes for this compound may facilitate its further development and evaluation.

合成法

The synthesis of N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide involves several steps, starting from commercially available starting materials. The key step is the coupling of 3-(2-furoylamino)aniline with 3-nitrobenzoyl chloride, followed by reduction of the nitro group to the corresponding amine. The amine is then coupled with 2-furoic acid to yield the final product. The overall yield of the synthesis is moderate but sufficient for further development and evaluation.

科学的研究の応用

N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has shown potent and selective inhibition of BTK, leading to inhibition of BCR signaling and induction of apoptosis in B-cells. This compound has also been shown to synergize with other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models.

特性

分子式

C23H17N3O5

分子量

415.4 g/mol

IUPAC名

N-[3-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H17N3O5/c27-21(15-5-1-6-16(13-15)25-22(28)19-9-3-11-30-19)24-17-7-2-8-18(14-17)26-23(29)20-10-4-12-31-20/h1-14H,(H,24,27)(H,25,28)(H,26,29)

InChIキー

OBTVCUJRZYOICN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CO4

正規SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CO4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。